Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-
Description
Chemical Structure and Properties Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)- (CAS: 197006-14-7) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group at position 4, a methyl substituent at position 5, and a hexanoic acid backbone. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.31 g/mol . The (4R) stereochemistry is critical for its application in asymmetric synthesis, particularly in peptide chemistry and chiral intermediate preparation.
Synthesis and Applications This compound is synthesized via multi-step procedures involving Boc-protection of amino groups and stereoselective alkylation. Key studies by Clerc et al. (2011) and Smrcina et al. (1997) highlight its use in constructing β-amino acid derivatives and peptidomimetics . The BOC group enhances stability during synthetic processes, allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without disturbing other functional groups.
Properties
IUPAC Name |
(2R)-2-amino-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7(2)8(6-9(13)10(14)15)11(16)17-12(3,4)5/h7-9H,6,13H2,1-5H3,(H,14,15)/t8?,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMHKAHTRGLGKZ-YGPZHTELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C(=O)O)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C[C@H](C(=O)O)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724946 | |
| Record name | (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197006-14-7 | |
| Record name | (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Hexanoic acid derivatives are often utilized in the synthesis of peptide-based drugs. The compound serves as a building block for the development of various amino acid derivatives that are crucial for drug formulation.
Case Study: Synthesis of Peptide Analogs
In a study focused on developing peptide analogs for targeted therapy, hexanoic acid derivatives were employed to enhance the stability and solubility of the peptides. The incorporation of the Boc (tert-butyloxycarbonyl) protecting group improved the pharmacokinetic properties of the synthesized compounds, making them more effective as therapeutic agents.
Biochemical Research
The compound is used as an intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to various derivatives with distinct biological activities.
Case Study: Inhibitors of Enzymatic Activity
Research has shown that hexanoic acid derivatives can inhibit specific enzymes involved in metabolic pathways. For example, derivatives have been tested against proteases, demonstrating significant inhibitory effects which could lead to therapeutic applications in treating diseases linked to enzyme dysregulation.
Agricultural Chemistry
Hexanoic acid derivatives are explored for their potential use as agrochemicals. They can act as growth regulators or as precursors for the synthesis of more complex agricultural compounds.
Case Study: Plant Growth Promotion
In agricultural studies, certain hexanoic acid derivatives were evaluated for their ability to promote plant growth and resistance to environmental stressors. Results indicated enhanced growth rates and increased resilience in treated plants compared to controls.
Data Tables
| Activity Type | Compound Used | Effectiveness |
|---|---|---|
| Enzyme Inhibition | Hexanoic acid derivative | Moderate to High |
| Plant Growth Regulation | Ethyl ester derivative | Significant Increase |
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, emphasizing functional groups, stereochemistry, and applications:
Key Research Findings
Reactivity and Stability: The BOC group in the reference compound provides superior stability under basic conditions compared to the imidazolidinone ring in 533-48-2, which is prone to hydrolysis . The heptanoic acid analog (133645-50-8) exhibits higher water solubility due to its extended carbon chain and hydroxyl group, making it suitable for aqueous-phase reactions .
Stereochemical Influence: The (4R) configuration in the target compound is essential for enantioselective recognition in enzyme-mediated reactions, as demonstrated in Hintermann et al. (1998) . In contrast, the (2R,4R) stereoisomer (C₁₀H₁₉NO₄) shows reduced chiral discrimination in peptide coupling due to steric hindrance from the acetyloxy group .
Applications in Drug Discovery: The thioamide-containing analog (54895-24-8) is explored for metal chelation in radiopharmaceuticals, unlike the reference compound, which is primarily used in peptide synthesis . The imidazolidinone derivative (533-48-2) serves as a constrained scaffold in kinase inhibitor design, leveraging its rigid structure .
Biological Activity
Hexanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-, is a compound with notable biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H27NO4
- Molecular Weight : 273.37 g/mol
- Melting Point : 55-56 °C
- CAS Number : 299182-10-8
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cell Cycle Regulation :
- Neuroprotective Properties :
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of hexanoic acid derivatives, the compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both pathogens, suggesting its potential as a natural preservative in food products .
Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of hexanoic acid derivatives revealed that these compounds significantly reduced the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of the NF-κB signaling pathway, highlighting its potential therapeutic application in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Membrane disruption |
| Anti-inflammatory | Reduced cytokine levels | NF-κB pathway inhibition |
| Cell Cycle Regulation | Induction of apoptosis | Modulation of cell cycle proteins |
| Neuroprotection | Protection against oxidative stress | Antioxidant activity |
Q & A
Q. How can the stereochemical configuration at the 4R position of this compound be experimentally validated?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phase HPLC or GC to separate enantiomers and confirm the 4R configuration. Compare retention times with a racemic mixture or synthetic standards.
- Circular Dichroism (CD) Spectroscopy : Analyze the compound’s CD spectrum to detect optical activity, correlating with the (4R) stereochemistry.
- X-ray Crystallography : Resolve the crystal structure to unambiguously determine spatial arrangement. Requires high-purity crystalline samples .
Q. What synthetic strategies are effective for introducing the (1,1-dimethylethoxy)carbonyl (Boc) group onto the amino-substituted hexanoic acid backbone?
Methodological Answer:
- Stepwise Protection : React 4-amino-5-methylhexanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous THF/DMF, using DMAP as a catalyst. Monitor reaction progress via TLC or LC-MS.
- Work-Up : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Boc-protected derivative. Confirm purity by NMR (e.g., disappearance of NH signals at δ 1.5–2.0 ppm) .
Q. How can the purity of this compound be assessed, and what analytical techniques are critical?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with <2 ppm mass error.
- NMR Spectroscopy : Analyze H and C spectra for characteristic signals (e.g., Boc tert-butyl group at δ 1.4 ppm, methyl group at δ 1.1 ppm).
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) .
Advanced Research Questions
Q. How does the Boc-protected amino group influence the compound’s bioactivity in plant systemic resistance?
Methodological Answer:
- Comparative Bioassays : Test the compound against wild-type and jasmonic acid (JA)-insensitive mutants (e.g., jai1 in tomato) to assess dependency on JA signaling. Use Botrytis cinerea or Pseudomonas syringae infection models.
- Metabolomic Profiling : Employ untargeted LC-MS to identify upregulated metabolites (e.g., oxylipins, callose precursors) in treated plants. Compare with hexanoic acid’s known priming effects .
- Key Finding : Hexanoic acid derivatives prime JA-mediated defenses, but Boc protection may alter root-to-shoot mobility, requiring localized application studies .
Q. What metabolic engineering approaches enhance microbial production of this compound?
Methodological Answer:
-
Pathway Optimization in Clostridium sp. : Overexpress thiolase (thl) and acetyl-CoA carboxylase (acc) to boost hexanoyl-CoA elongation. Use syngas (CO/H) or glucose as feedstocks.
-
Flux Balance Analysis (FBA) : Apply genome-scale models (e.g., iME375 for Megasphaera elsdenii) to predict optimal flux ratios through acetyl-CoA and succinate pathways for C6 chain elongation .
-
Table 1 : Key Enzymes for Hexanoic Acid Biosynthesis
Enzyme Gene Function Thiolase thl Condenses acetyl-CoA to acetoacetyl-CoA 3-Hydroxyacyl-CoA dehydrogenase fadB Reduces intermediates in β-oxidation Trans-enoyl-CoA reductase ter Converts crotonyl-CoA to butyryl-CoA
Q. How does this compound interact with microbial fatty acid degradation pathways?
Methodological Answer:
- Isotopic Tracing : Use C-labeled compound to track incorporation into β-oxidation intermediates (e.g., acyl-CoA derivatives) via LC-MS.
- Gene Knockout Studies : Delete fadE (acyl-CoA dehydrogenase) in E. coli to block β-oxidation and assess accumulation of intermediates.
- Key Insight : Hexanoic acid derivatives are rapidly converted to acyl-CoA esters, which may inhibit endogenous fatty acid synthesis .
Data-Driven Research Questions
Q. What spectral databases or fragmentation patterns aid in identifying this compound via mass spectrometry?
Methodological Answer:
-
Fragmentation Signatures : In ESI-MS, expect loss of the Boc group (-100.12 Da) and subsequent cleavage of the hexanoic acid chain.
-
Public Databases : Cross-reference with HMDB (ID: HMDB00535) or MassBank for hexanoic acid derivatives. Use mzCloud for annotated spectra .
-
Table 2 : Key MS/MS Peaks
m/z Fragment 230.1 [M+H] 130.0 [M+H–Boc] 86.1 Hexanoic acid backbone
Q. How can computational modeling predict the compound’s role in plant volatile organic compound (VOC) priming?
Methodological Answer:
- Network Analysis : Map the compound’s structure to mevalonate (MVA) and linolenic acid pathways using KEGG (Entry C01585). Use tools like PlantCyc to simulate VOC biosynthesis.
- Machine Learning : Train models on metabolomic datasets from hexanoic acid-treated plants (e.g., 200+ altered metabolites in citrus) to predict VOC emission profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
